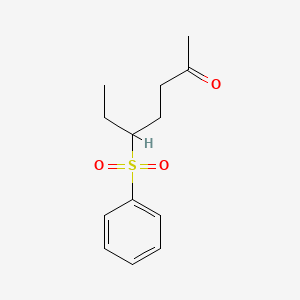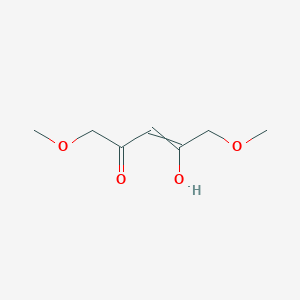
4-Hydroxy-1,5-dimethoxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1,5-dimethoxypent-3-en-2-one is an organic compound that belongs to the class of enones It features a hydroxyl group, two methoxy groups, and a conjugated double bond within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5-dimethoxypent-3-en-2-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. For example, the reaction between 4-hydroxy-2-methoxybenzaldehyde and 2-methoxyacetone in the presence of a base like sodium hydroxide can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1,5-dimethoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-1,5-dimethoxypent-3-en-2-one or 4-carboxy-1,5-dimethoxypent-3-en-2-one.
Reduction: Formation of 4-hydroxy-1,5-dimethoxypentane-2-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1,5-dimethoxypent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1,5-dimethoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The conjugated double bond can also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,5-dimethoxyacetophenone: Similar structure but with an acetophenone moiety.
4-Hydroxy-3-methoxybenzaldehyde: Contains a benzaldehyde group instead of the enone structure.
4-Hydroxy-1,5-dimethoxypentane-2-one: Saturated version of the compound.
Uniqueness
4-Hydroxy-1,5-dimethoxypent-3-en-2-one is unique due to its specific combination of functional groups and the presence of a conjugated double bond, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62888-28-2 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-hydroxy-1,5-dimethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O4/c1-10-4-6(8)3-7(9)5-11-2/h3,8H,4-5H2,1-2H3 |
InChI-Schlüssel |
IHJTZRYGOWALGV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=CC(=O)COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
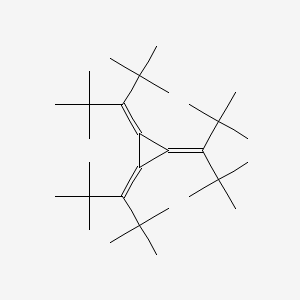
silane](/img/structure/B14515169.png)
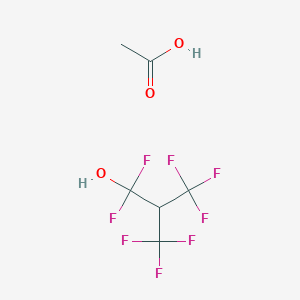
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
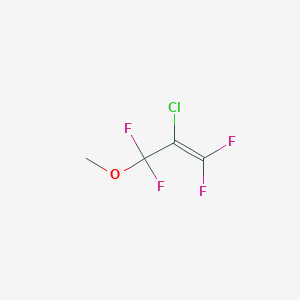
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
